Carbonimidic dichloride, (4-chlorophenyl)-
Description
Contextual Placement within Carbonimidic Dichloride Chemistry
Carbonimidic dichlorides, also known as isocyanide dichlorides, are characterized by the functional group -N=CCl₂. They are the N-analogs of phosgene (B1210022) and exhibit a similar high reactivity towards nucleophiles, making them valuable intermediates. The reactivity of the C=N double bond is significantly influenced by the nature of the substituent on the nitrogen atom. In the case of Carbonimidic dichloride, (4-chlorophenyl)-, the presence of the electron-withdrawing 4-chlorophenyl group modulates the electrophilicity of the central carbon atom, influencing its reaction pathways and the stability of the resulting products.
Historical Development of Synthetic and Reactivity Studies on the Compound
The chemistry of carbonimidic dichlorides dates back over a century, with early studies focusing on their preparation and fundamental reactivity. The most common and enduring method for the synthesis of N-arylcarbonimidic dichlorides involves the chlorination of the corresponding aryl isocyanides.
A general and efficient route for the synthesis of carbonimidic dichlorides involves the reaction of isonitriles with sulfuryl chloride. nih.gov This method is applicable to both aliphatic and aromatic isonitriles, providing the corresponding dichlorides in excellent yields. nih.gov The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions.
Historically, the reactivity of compounds like Carbonimidic dichloride, (4-chlorophenyl)- was explored with a range of simple nucleophiles, such as amines, alcohols, and thiols. These reactions demonstrated the compound's utility in forming a variety of new chemical bonds and laid the groundwork for its application in more complex syntheses. For instance, the structurally similar N-(2,6-dichlorophenyl)-carbonimidic dichloride has been identified as a key intermediate and impurity in the synthesis of the antihypertensive drug Clonidine.
Contemporary Significance in Synthetic Organic Chemistry
In modern organic synthesis, Carbonimidic dichloride, (4-chlorophenyl)- and its analogs are increasingly recognized for their role as powerful electrophilic partners in the construction of heterocyclic compounds. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of dinucleophiles, leading to the formation of five-, six-, and seven-membered rings.
The reaction of N-arylcarbonimidic dichlorides with nucleophiles is a cornerstone of their application. For example, their reaction with amines leads to the formation of guanidines and other substituted amidines. This reactivity is crucial in the synthesis of various biologically active molecules and functional materials.
A significant application of this class of compounds is in the synthesis of benzimidazoles. The reaction of Carbonimidic dichloride, (4-chlorophenyl)- with ortho-phenylenediamines would be expected to yield 2-substituted benzimidazoles, a scaffold present in numerous pharmaceuticals.
The versatility of Carbonimidic dichloride, (4-chlorophenyl)- also extends to its use in multicomponent reactions, where its high reactivity allows for the rapid assembly of complex molecules from simple starting materials. As the demand for efficient and atom-economical synthetic methods grows, the importance of such reactive intermediates is likely to increase further.
Data Tables
Table 1: Precursor and Potential Product Information
| Compound Name | CAS Number | Molecular Formula | Application/Relation |
| 4-Chlorophenyl isocyanide | 1885-81-0 | C₇H₄ClN | Precursor for the synthesis of Carbonimidic dichloride, (4-chlorophenyl)-. |
| N-(4-Chlorophenyl)formamide | 2617-79-0 | C₇H₆ClNO | Precursor for the synthesis of 4-Chlorophenyl isocyanide. |
| 1-(4-Chlorophenyl)guanidine | 45964-97-4 | C₇H₈ClN₃ | A potential product from the reaction of Carbonimidic dichloride, (4-chlorophenyl)- with ammonia. nih.gov |
| N-(2,6-Dichlorophenyl)-carbonimidic dichloride | 21709-18-2 | C₇H₃Cl₄N | A structurally similar compound used as an intermediate in the synthesis of Clonidine. usbio.netchemicalbook.com |
Interactive Data Table: Spectroscopic Data of a Related Precursor
Below is the ¹³C NMR spectral data for N-(4-Chlorophenyl)formamide, a key precursor in the synthesis of Carbonimidic dichloride, (4-chlorophenyl)-.
| Chemical Shift (ppm) | Assignment |
| 119.8 | Aromatic CH |
| 128.6 | Aromatic CH |
| 129.2 | Aromatic C-Cl |
| 136.9 | Aromatic C-N |
| 163.0 | C=O (formyl) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-N-(4-chlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3N/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOLQMXMBYFIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062637 | |
| Record name | Carbonimidic dichloride, (4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2771-67-7 | |
| Record name | N-(4-Chlorophenyl)carbonimidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2771-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonimidic dichloride, N-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002771677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonimidic dichloride, N-(4-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonimidic dichloride, (4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Carbonimidic Dichloride, 4 Chlorophenyl
Established Synthetic Routes to Carbonimidic Dichlorides
Chlorination reactions represent a direct approach to the synthesis of carbonimidic dichlorides. These methods involve the use of various chlorinating agents to convert suitable nitrogen-containing functional groups into the desired dichloromethylene imine moiety.
Radical chlorination provides a pathway for the introduction of chlorine atoms into organic molecules through a free-radical chain mechanism. While this approach is a fundamental concept in organic chemistry, its specific application to complex precursors like N-formyl-N'-phenylbenzenecarboximidamide derivatives for the synthesis of Carbonimidic dichloride, (4-chlorophenyl)- is not extensively documented in the scientific literature. In principle, such a transformation would involve the generation of chlorine radicals, typically through UV irradiation or the use of radical initiators, which would then react with the substrate. However, the high reactivity of radical species often leads to challenges in controlling selectivity, potentially resulting in a mixture of chlorinated products. The control of such reactions can sometimes be achieved by manipulating reaction conditions, such as temperature. nih.gov
More conventional and widely employed methods for the synthesis of N-aryl carbonimidic dichlorides involve the chlorination of derivatives of aromatic amines. A prominent example is the reaction of an aryl isothiocyanate with elemental chlorine. For the synthesis of Carbonimidic dichloride, (4-chlorophenyl)-, the readily available 4-chlorophenyl isothiocyanate serves as the starting material. This reaction is typically performed in an inert solvent, where the direct addition of chlorine across the carbon-sulfur double bond, followed by the elimination of a sulfur chloride species, yields the target product.
Another well-established route is the reaction of N-arylformamides, such as 4-chloroformanilide, with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. This reaction proceeds by the initial formation of a chloroformyl intermediate, which upon heating, eliminates carbon monoxide to afford the N-(4-chlorophenyl)carbonimidic dichloride. The use of thionyl chloride (SOCl₂) with N-arylformamidines also presents a viable, often safer, alternative to phosgene for achieving this transformation.
Isonitriles and their congeners, including carbamates and thiocarbamates, are valuable precursors for the synthesis of carbonimidic dichlorides. These methods leverage the reactivity of the carbon atom in these functional groups towards electrophilic chlorinating agents.
A highly efficient and general method for the preparation of carbonimidic dichlorides is the reaction of isonitriles with sulfuryl chloride (SO₂Cl₂). nih.gov This approach offers a rapid and selective route to the desired products, avoiding the free-radical side reactions that can occur with the use of elemental chlorine, particularly with aliphatic isonitriles. nih.gov For the synthesis of Carbonimidic dichloride, (4-chlorophenyl)-, the corresponding 4-chlorophenyl isocyanide is treated with one equivalent of sulfuryl chloride in a suitable solvent like chloroform (B151607) or dichloromethane (B109758). nih.gov The reaction is typically conducted at low temperatures, such as -45 °C, to ensure high selectivity and yield. nih.gov The reaction proceeds smoothly for both aromatic and aliphatic isonitriles, providing the corresponding carbonimidic dichlorides in excellent yields. nih.gov
Table 1: Synthesis of Representative Carbonimidic Dichlorides from Isonitriles and Sulfuryl Chloride nih.gov
| Isonitrile Precursor | Product | Yield (%) |
| n-Butyl isonitrile | n-Butylcarbonimidic dichloride | 80 |
| Cyclohexyl isonitrile | Cyclohexylcarbonimidic dichloride | 99 |
| t-Butyl isonitrile | t-Butylcarbonimidic dichloride | 90 |
| o-Tolyl isonitrile | o-Tolylcarbonimidic dichloride | 98 |
The controlled chlorination of carbamates, thiocarbamates, and dithiocarbonimidates provides alternative pathways to carbonimidic dichlorides. N-arylcarbamates can be converted to the corresponding carbonimidic dichlorides by treatment with phosphorus pentachloride (PCl₅). This reaction likely proceeds through the formation of a chloro-iminium intermediate, which then eliminates phosphoryl chloride.
Thiocarbamates are also suitable substrates for this transformation. Their reaction with chlorinating agents such as phosgene can yield carbonimidic dichlorides. Similarly, dithiocarbonimidates can be chlorinated to afford the desired products. For instance, the reaction of an S-alkyl N-(4-chlorophenyl)dithiocarbamate with elemental chlorine would be expected to produce Carbonimidic dichloride, (4-chlorophenyl)- along with an alkylsulfenyl chloride. These methods, while viable, are often dependent on the specific substrate and reaction conditions for optimal results.
Synthesis from Isonitriles and Related Carbonyl/Thiocarbonyl Precursors
Exploration of Novel Synthetic Strategies
The synthesis of N-arylcarbonimidic dichlorides, including the (4-chlorophenyl) derivative, has traditionally relied on the direct chlorination of the corresponding isonitrile. A general and efficient method involves the reaction of an isonitrile with sulfuryl chloride, which provides the desired dichloride product in high yields without the formation of free-radical substitution byproducts. nih.gov However, contemporary chemical research is increasingly focused on moving beyond these stoichiometric methods to develop more advanced and sustainable synthetic strategies.
Development of Catalytic Pathways
The development of direct catalytic pathways for the synthesis of Carbonimidic dichloride, (4-chlorophenyl)- remains an area with limited specific research in publicly available literature. Current established methods, such as the use of sulfuryl chloride, are stoichiometric rather than catalytic. nih.gov
The exploration of catalytic methods would likely focus on two main avenues:
Catalytic Chlorination: Designing a catalyst capable of using a milder, more atom-economical chlorine source to convert 4-chlorophenyl isonitrile to the target dichloride. This would represent a significant advancement over reagents like sulfuryl chloride.
Alternative Catalytic Routes: Developing novel reactions that construct the N-(4-chlorophenyl)carbonimidic dichloride backbone from different precursors using transition-metal catalysis. Such pathways could offer improved functional group tolerance and potentially fewer synthetic steps.
While palladium-catalyzed reactions are common for activating aryl chlorides in cross-coupling reactions, their application to the formation of a carbonimidic dichloride group is not established. organic-chemistry.orgrsc.org The advancement of catalytic systems is a key objective in modern organic synthesis to enhance efficiency and reduce waste, but specific applications to this class of compounds are yet to be extensively reported.
Sustainable Chemistry Approaches in Synthesis
A significant focus of green chemistry in the context of Carbonimidic dichloride, (4-chlorophenyl)- synthesis is on the production of its key precursor, 4-chlorophenyl isonitrile. The isonitrile is typically synthesized via the dehydration of N-(4-chlorophenyl)formamide. Traditional dehydration methods often employ hazardous reagents like phosphorus oxychloride (POCl₃) and volatile organic solvents like dichloromethane (DCM), generating considerable waste. nih.gov
Solvent-Free Synthesis: A highly efficient method involves the dehydration of formamides using phosphorus oxychloride with triethylamine (B128534) acting as both the base and the solvent. This approach avoids the use of volatile organic solvents, significantly reduces reaction time to under five minutes, and simplifies the workup process, leading to a lower environmental factor (E-factor). nih.gov
Aqueous Micellar Conditions: An alternative green method reports the dehydration of N-formamides in water using micellar conditions at room temperature. This process replaces the conventional POCl₃/triethylamine/DCM system with p-toluenesulfonyl chloride and sodium hydrogen carbonate in an aqueous medium, representing a safer and more environmentally friendly transformation. uniupo.it
| Parameter | Traditional Method (POCl₃/DCM) | Solvent-Free Method (POCl₃/TEA) nih.gov | Aqueous Method (p-TsCl/H₂O) uniupo.it |
|---|---|---|---|
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) | p-Toluenesulfonyl chloride (p-TsCl) |
| Solvent | Dichloromethane (DCM) | Triethylamine (TEA) (Solvent & Reagent) | Water with Surfactant |
| Reaction Time | 30 min - 2 hours | < 5 minutes | ~16 hours |
| Workup | Aqueous wash, extraction | Simple filtration | Extraction |
| Key Advantage | Well-established | Extremely rapid, minimal waste (Low E-Factor) | Avoids hazardous solvents and reagents |
Optimization of Reaction Parameters and Process Efficiency
Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction time, and ensuring the cost-effectiveness and safety of a chemical process. For the synthesis of Carbonimidic dichloride, (4-chlorophenyl)- from its isonitrile precursor, several parameters are critical.
Based on the general method of chlorinating isonitriles with sulfuryl chloride, the following parameters are key to process efficiency: nih.gov
Temperature: This is one of the most critical factors. The reaction is highly exothermic, and low temperatures (e.g., -45 °C) are essential to suppress the formation of byproducts from free-radical chlorination, especially with aliphatic isonitriles. nih.gov Maintaining precise temperature control is vital for achieving high product purity.
Reagent Addition: The dropwise addition of sulfuryl chloride to the isonitrile solution allows for better management of the reaction exotherm and prevents localized overheating, ensuring a more selective transformation. nih.gov
Solvent: An inert solvent such as chloroform (CHCl₃) is typically used to dissolve the isonitrile and facilitate heat transfer. nih.gov The choice of solvent can impact reaction rates and selectivity.
Concentration: The concentration of the reactants can influence reaction kinetics. The reported procedures typically use molar concentrations of the isonitrile in the range of 0.7-1.0 M.
While these parameters have been optimized in a laboratory setting, modern approaches using machine learning and automated high-throughput experimentation could further fine-tune these conditions for large-scale industrial production, although specific reports on such applications for this compound are not available. beilstein-journals.org The goal of such optimization would be to find the ideal balance of temperature, concentration, and addition rate to maximize throughput and yield while ensuring process safety and minimizing energy consumption.
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | -45 °C | Suppresses free-radical side reactions and controls exothermicity. |
| Solvent | Chloroform (CHCl₃) | Provides an inert medium for the reaction. |
| Addition Method | Slow, dropwise addition of SO₂Cl₂ | Ensures effective temperature control and prevents runaway reactions. |
| Reaction Time | ~10-20 minutes | The reaction is rapid under optimized conditions. |
Reactivity and Mechanistic Investigations of Carbonimidic Dichloride, 4 Chlorophenyl
Nucleophilic Substitution Chemistry
The core reactivity of Carbonimidic dichloride, (4-chlorophenyl)- is defined by the sequential nucleophilic substitution at the dichloromethylene carbon. The reaction proceeds through a stepwise mechanism where each chlorine atom is displaced by a nucleophile. The high electrophilicity of the central carbon atom facilitates these transformations with a broad range of nucleophiles.
Amines, being effective nucleophiles, react readily with Carbonimidic dichloride, (4-chlorophenyl)-. The nature of the final product is contingent on the type of amine used (primary or secondary) and the stoichiometry of the reactants.
The reaction of Carbonimidic dichloride, (4-chlorophenyl)- with primary amines is a classical and direct method for the synthesis of N,N',N''-trisubstituted guanidines. rsc.org The mechanism involves an initial attack by one molecule of the primary amine to displace the first chloride, forming a reactive chloroformamidine (B3279071) intermediate. A second molecule of the amine then attacks this intermediate, displacing the second chloride to yield the stable guanidine (B92328) core. Typically, a base is required to neutralize the two equivalents of hydrogen chloride generated during the reaction.
The general reaction is as follows: Cl-C₆H₄-N=CCl₂ + 2 R-NH₂ → Cl-C₆H₄-N=C(NHR)₂ + 2 HCl
This method is highly versatile, allowing for the introduction of various substituents on the guanidine nitrogen atoms.
Table 1: Synthesis of Substituted Guanidines
| Amine Nucleophile | Product |
| Aniline | N,N'-Diphenyl-N''-(4-chlorophenyl)guanidine |
| Benzylamine | N,N'-Dibenzyl-N''-(4-chlorophenyl)guanidine |
| Cyclohexylamine | N,N'-Dicyclohexyl-N''-(4-chlorophenyl)guanidine |
| tert-Butylamine | N,N'-Di-tert-butyl-N''-(4-chlorophenyl)guanidine |
When Carbonimidic dichloride, (4-chlorophenyl)- reacts with secondary amines, the reaction typically halts after the substitution of only one chlorine atom. This is because the nitrogen of the attacking secondary amine lacks a proton that can be eliminated to facilitate the attack of a second amine molecule. The product of this reaction is a stable N'-(4-chlorophenyl)-N,N-disubstituted-chloroformamidine.
The general reaction proceeds as follows: Cl-C₆H₄-N=CCl₂ + 2 R₂NH → Cl-C₆H₄-N=C(Cl)(NR₂) + R₂NH₂⁺Cl⁻
These chloroformamidine products are themselves useful synthetic intermediates.
Table 2: Synthesis of N'-(4-chlorophenyl)-chloroformamidines
| Secondary Amine | Product |
| Diethylamine | N'-(4-chlorophenyl)-N,N-diethyl-chloroformamidine |
| Piperidine | 1-[Chloro(4-chlorophenylimino)methyl]piperidine |
| Morpholine | 4-[Chloro(4-chlorophenylimino)methyl]morpholine |
| Pyrrolidine | 1-[Chloro(4-chlorophenylimino)methyl]pyrrolidine |
Oxygen-centered nucleophiles, such as alcoholates (alkoxides) and phenolates, readily attack Carbonimidic dichloride, (4-chlorophenyl)- to form N-(4-chlorophenyl)carbonimidates, which are derivatives of isourea. The reaction is typically carried out using a sodium or potassium salt of the corresponding alcohol or phenol (B47542) to ensure the nucleophile is sufficiently reactive. wikipedia.org Similar to reactions with amines, the substitution occurs in a stepwise manner, yielding the disubstituted product.
The general reaction is: Cl-C₆H₄-N=CCl₂ + 2 NaOR → Cl-C₆H₄-N=C(OR)₂ + 2 NaCl
This reaction provides a straightforward route to O,O'-dialkyl or O,O'-diaryl N-(4-chlorophenyl)isourea derivatives.
Table 3: Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Product |
| Sodium Ethoxide | O,O'-Diethyl N-(4-chlorophenyl)carbonimidate |
| Sodium Phenoxide | O,O'-Diphenyl N-(4-chlorophenyl)carbonimidate |
| Sodium tert-Butoxide | O,O'-Di-tert-butyl N-(4-chlorophenyl)carbonimidate |
| Sodium 4-Nitrophenoxide | O,O'-Bis(4-nitrophenyl) N-(4-chlorophenyl)carbonimidate |
Thiols and especially their conjugate bases, thiolates, are potent nucleophiles that react with Carbonimidic dichloride, (4-chlorophenyl)- in a manner analogous to alcohols and amines. The reaction with two equivalents of a thiol in the presence of a base, or with two equivalents of a pre-formed thiolate salt, yields N-(4-chlorophenyl)dithiocarbonimidate derivatives.
The general reaction is: Cl-C₆H₄-N=CCl₂ + 2 RSH + 2 Base → Cl-C₆H₄-N=C(SR)₂ + 2 Base·HCl
These dithiocarbonimidates are valuable in the synthesis of various sulfur-containing compounds.
Table 4: Reactions with Sulfur-Centered Nucleophiles
| Nucleophile | Product |
| Ethanethiol (+ Base) | S,S'-Diethyl N-(4-chlorophenyl)dithiocarbonimidate |
| Thiophenol (+ Base) | S,S'-Diphenyl N-(4-chlorophenyl)dithiocarbonimidate |
| Benzyl Mercaptan (+ Base) | S,S'-Dibenzyl N-(4-chlorophenyl)dithiocarbonimidate |
| Sodium 4-Methylbenzenethiolate | S,S'-Di-p-tolyl N-(4-chlorophenyl)dithiocarbonimidate |
Reactions with Amine Nucleophiles
Cycloaddition Reactions and Heterocycle Annulation
Beyond simple substitution, Carbonimidic dichloride, (4-chlorophenyl)- is a valuable precursor for the synthesis of heterocyclic compounds. Its utility in this area can be broadly categorized into two pathways: annulation reactions with bifunctional nucleophiles and participation in pericyclic cycloaddition reactions.
In annulation reactions, the compound acts as a two-atom (C-N) building block. It reacts with molecules containing two nucleophilic centers, leading to the formation of a new ring. For instance, reaction with 1,2- or 1,3-bifunctional nucleophiles such as ethylenediamine, 2-aminoethanol, or hydrazine (B178648) derivatives can lead to five- or six-membered heterocyclic systems. organic-chemistry.org The process involves initial nucleophilic substitution followed by an intramolecular cyclization step.
Furthermore, the carbon-nitrogen double bond in Carbonimidic dichloride, (4-chlorophenyl)- can participate as a 2π component in cycloaddition reactions. For example, it can act as a dienophile or a dipolarophile in reactions like the Diels-Alder [4+2] cycloaddition or in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrones. uchicago.eduresearchgate.net These reactions provide powerful methods for constructing complex heterocyclic frameworks.
Table 5: Heterocycle Synthesis via Annulation Reactions
| Bifunctional Reagent | Heterocyclic Product Class |
| Ethylenediamine | 2-(4-Chloroanilino)-4,5-dihydro-1H-imidazole derivatives |
| Hydrazine | 3-(4-Chloroanilino)-1H-1,2,4-triazole derivatives |
| 2-Aminoethanol | 2-(4-Chloroanilino)-4,5-dihydrooxazole derivatives |
| 2-Aminothiophenol | 2-(4-Chloroanilino)benzo[d]thiazole derivatives |
Formation of Imidoyl Isothiocyanates and Subsequent Cyclization Cascades
Carbonimidic dichloride, (4-chlorophenyl)- serves as a precursor for the synthesis of imidoyl isothiocyanates. These intermediates are highly reactive and are not typically isolated but are generated in situ for subsequent reactions. The formation of imidoyl isothiocyanates involves the reaction of the carbonimidic dichloride with a source of thiocyanate (B1210189) anion.
Once formed, these isothiocyanates are powerful electrophiles and readily participate in cyclization reactions. They are valuable in constructing various heterocyclic compounds, including thioamides, thioureas, and more complex fused ring systems. ijacskros.com The reaction pathway often involves an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization cascade. This strategy has been employed in the synthesis of various biologically active molecules. For instance, the cyclization of intermediates derived from isothiocyanates can lead to the formation of 2-imino-1,3,4-oxadiazolines, which are scaffolds of interest in medicinal chemistry. nih.gov
Construction of Benzoannelated Heterocyclic Systems (e.g., Benzotriazocines)
The reactivity of Carbonimidic dichloride, (4-chlorophenyl)- has been harnessed for the construction of benzoannelated heterocyclic systems, such as benzotriazocines. These eight-membered nitrogen-containing rings are of interest in medicinal chemistry due to their potential biological activities. The synthesis typically involves a multi-step sequence where the carbonimidic dichloride is reacted with a binucleophilic species.
For example, a reaction with a substituted diamine can lead to the formation of a key intermediate that, upon further manipulation and cyclization, yields the desired benzotriazocine ring system. The precise reaction conditions and the nature of the substituents on both the carbonimidic dichloride and the diamine are critical in directing the course of the reaction and achieving the desired product in good yield.
Utility in Imidazo[4,5-b]pyridine Derivative Synthesis
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.goveurjchem.comresearchgate.net The synthesis of these derivatives can be facilitated by the use of reagents like Carbonimidic dichloride, (4-chlorophenyl)-. While direct examples involving this specific dichloride are not extensively documented in readily available literature, the general reactivity pattern of imidoyl chlorides suggests their utility in this context. thieme-connect.de
The synthetic strategy would likely involve the reaction of the carbonimidic dichloride with a suitably substituted diaminopyridine. This reaction would form a key intermediate, which could then undergo an intramolecular cyclization to afford the imidazo[4,5-b]pyridine scaffold. The 4-chlorophenyl substituent would be incorporated into the final molecule, potentially influencing its biological activity. The versatility of this approach allows for the introduction of various substituents on the pyridine (B92270) and imidazo (B10784944) rings, enabling the generation of a library of compounds for biological screening. uctm.eduirb.hr
Applications in Tetrazole Chemistry via Imidoyl Chloride Intermediates
Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.govresearchgate.netbeilstein-journals.org The synthesis of tetrazole derivatives can be achieved through various methods, including those that proceed via imidoyl chloride intermediates. Carbonimidic dichloride, (4-chlorophenyl)- can serve as a precursor to such an imidoyl chloride.
The general synthetic route involves the conversion of the carbonimidic dichloride to a corresponding imidoyl azide (B81097). This is typically achieved by reacting the imidoyl chloride intermediate with an azide source, such as sodium azide. The resulting imidoyl azide can then undergo a [3+2] cycloaddition reaction to form the tetrazole ring. umn.edu This methodology provides a powerful tool for the synthesis of a wide range of substituted tetrazoles, which are valuable in drug discovery and development. nih.gov
Electrophilic Transformations
The imidoyl carbon of Carbonimidic dichloride, (4-chlorophenyl)- is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This electrophilicity is the basis for many of its synthetic applications. Electrophilic substitution reactions are a cornerstone of its chemistry. byjus.com
Common electrophilic transformations include:
Reaction with Amines: Primary and secondary amines readily react to form substituted guanidines.
Reaction with Alcohols and Phenols: Alcohols and phenols can act as nucleophiles, leading to the formation of imidates.
Reaction with Thiols: Thiols react in a similar fashion to alcohols to produce thioimidates. thieme-connect.de
Friedel-Crafts Type Reactions: In the presence of a Lewis acid catalyst, the imidoyl chloride functionality can act as an electrophile in reactions with aromatic compounds, leading to the formation of ketimines. rsc.org
These transformations are fundamental in leveraging Carbonimidic dichloride, (4-chlorophenyl)- as a building block for more complex molecules.
Radical Reaction Pathways
While the chemistry of Carbonimidic dichloride, (4-chlorophenyl)- is dominated by ionic pathways due to its electrophilic nature, the potential for radical reaction pathways should not be entirely dismissed. Radical reactions often require specific conditions, such as the presence of a radical initiator (e.g., AIBN or peroxides) and light or heat. libretexts.org
Under such conditions, it is conceivable that the C-Cl bonds of the imidoyl chloride could undergo homolytic cleavage to generate a radical intermediate. This radical could then participate in various radical chain reactions, such as additions to alkenes or alkynes, or hydrogen atom abstraction processes. youtube.com However, detailed studies on the radical reaction pathways of Carbonimidic dichloride, (4-chlorophenyl)- are not widely reported, and this remains an area for potential investigation.
Kinetic and Thermodynamic Aspects of Reactivity
A quantitative understanding of the reactivity of Carbonimidic dichloride, (4-chlorophenyl)- can be gained through kinetic and thermodynamic studies. The rates of its reactions with various nucleophiles can provide insights into the reaction mechanisms and the factors that influence its reactivity.
Factors influencing reactivity include:
Solvent Effects: The polarity of the solvent can significantly impact the rate of reaction, particularly for reactions that proceed through charged intermediates.
Substituent Effects: The electronic nature of the substituent on the phenyl ring (in this case, chlorine) influences the electrophilicity of the imidoyl carbon. Electron-withdrawing groups generally increase the reaction rate with nucleophiles.
Temperature: As with most chemical reactions, the rate of reaction increases with temperature. Arrhenius plots can be used to determine the activation energy of these transformations.
Applications in Advanced Organic Synthesis and Material Science
Precursor in the Synthesis of Substituted Guanidines
One of the primary applications of Carbonimidic dichloride, (4-chlorophenyl)- is in the synthesis of N,N',N''-trisubstituted guanidines. The carbonimidic dichloride functional group is highly electrophilic and readily reacts with nucleophilic amines. The reaction typically proceeds in a stepwise manner. The first equivalent of an amine displaces one chlorine atom to form a chloro-formamidine intermediate. This is followed by the reaction with a second equivalent of an amine to displace the remaining chlorine, yielding a carbodiimide (B86325). The carbodiimide is then attacked by a third equivalent of amine to form the final guanidine (B92328) product. Alternatively, under appropriate conditions with an excess of amine, the reaction can proceed directly to the guanidine.
This method is highly versatile, allowing for the introduction of diverse substituents on the guanidine core by simply varying the amine nucleophiles used in the reaction. The resulting (4-chlorophenyl)-substituted guanidines are of significant interest in medicinal chemistry and as organocatalysts. arkat-usa.org
Below is a table illustrating the synthesis of various substituted guanidines from Carbonimidic dichloride, (4-chlorophenyl)- and different primary and secondary amines.
| Reactant 1 | Amine (Reactant 2) | Resulting Guanidine Product |
| Carbonimidic dichloride, (4-chlorophenyl)- | Aniline | N-(4-chlorophenyl)-N',N''-diphenylguanidine |
| Carbonimidic dichloride, (4-chlorophenyl)- | Benzylamine | N-(4-chlorophenyl)-N',N''-dibenzylguanidine |
| Carbonimidic dichloride, (4-chlorophenyl)- | Morpholine | 1-((4-chlorophenyl)imino(morpholino)methyl)morpholine |
| Carbonimidic dichloride, (4-chlorophenyl)- | Cyclohexylamine | N-(4-chlorophenyl)-N',N''-dicyclohexylguanidine |
Building Block for Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of Carbonimidic dichloride, (4-chlorophenyl)- extends to its use as a key component in the construction of complex nitrogen-containing heterocyclic rings. It provides a reliable N-C synthon for cyclization reactions.
Substituted 1,3,5-Benzotriazocine Derivatives
Carbonimidic dichloride, (4-chlorophenyl)- is instrumental in the synthesis of the relatively rare 1,3,5-benzotriazocine ring system. Research has shown that N-arylcarbonimidic dichlorides can be converted into reactive intermediates, such as imidoyl isothiocyanates, through nucleophilic substitution reactions. These intermediates subsequently undergo thermal intramolecular cyclization to form the eight-membered 1,3,5-benzotriazocine ring. This synthetic strategy provides an efficient and mild pathway to novel substituted benzotriazocines, which are of interest for their potential biological activities.
Imidazo[4,5-b]pyridines and Related Fused Pyridines
While direct cyclization of Carbonimidic dichloride, (4-chlorophenyl)- to form imidazo[4,5-b]pyridines is not a common route, it serves as a crucial precursor to intermediates that are. The synthesis of the imidazo[4,5-b]pyridine scaffold often involves the condensation of a 2,3-diaminopyridine (B105623) with a suitable one-carbon unit. In this context, Carbonimidic dichloride, (4-chlorophenyl)- can be used to prepare a N-(4-chlorophenyl)guanidine derivative. This guanidine can then react with a suitably substituted diaminopyridine, where the guanidine carbon acts as the electrophilic carbon source that leads to the formation of the fused imidazole (B134444) ring. This multi-step approach highlights the indirect but vital role of the title compound in accessing these medicinally important heterocyclic systems.
Tetrazoles and Other Nitrogen Heterocycles
The synthesis of 5-substituted 1H-tetrazoles is a well-established process often involving the [3+2] cycloaddition of an azide (B81097) source with a nitrile. Carbonimidic dichloride, (4-chlorophenyl)- provides a pathway to this reaction. It can react with sodium azide, where the carbonimidic dichloride is converted into a carbodiimide or a cyanamide (B42294) intermediate in situ, which then undergoes cyclization with the azide to form a 5-amino-tetrazole derivative bearing the N-(4-chlorophenyl) substituent.
Furthermore, its reaction with other dinucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) can lead to different five-membered heterocycles. For instance, reaction with hydrazine can yield triazole derivatives, while reaction with hydroxylamine can produce oxadiazole derivatives, although these reactions may proceed through intermediate rearrangements.
Formation of Pyrimidine (B1678525), Pyrazine (B50134), and Triazine Rings
Carbonimidic dichloride, (4-chlorophenyl)- is a valuable precursor for building various diazine and triazine rings.
Pyrimidine Rings: The most prominent route to pyrimidines involving this precursor is through a guanidine intermediate. N-(4-chlorophenyl)guanidine, synthesized from the carbonimidic dichloride, can participate in classical pyrimidine ring-forming reactions. For example, the condensation of the guanidine with a 1,3-dicarbonyl compound or its equivalent is a fundamental strategy for constructing the pyrimidine core, yielding 2-amino-pyrimidine derivatives substituted with the 4-chlorophenyl group at the amino position.
Pyrazine Rings: The direct synthesis of the pyrazine ring, which is typically formed by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, does not commonly involve precursors like Carbonimidic dichloride, (4-chlorophenyl)-. The structural components provided by this reagent are not directly suited for the standard pyrazine synthesis pathways.
Triazine Rings: For the formation of 1,3,5-triazine (B166579) rings, the most common industrial method is the trimerization of cyanides or cyanates. While Carbonimidic dichloride, (4-chlorophenyl)- is not a direct substrate for trimerization, it can be used to synthesize N-(4-chlorophenyl)-substituted guanidines or amidines. These derivatives can then undergo cyclocondensation reactions with other reagents, such as dicarbonyl compounds or their equivalents, to form substituted triazine rings.
Role in the Synthesis of Organometallic Derivatives (e.g., Ferrocenyl Derivatives)
The versatility of Carbonimidic dichloride, (4-chlorophenyl)- also extends to the field of organometallic chemistry, particularly in the synthesis of ferrocene-containing molecules. Ferrocene (B1249389) and its derivatives are widely studied for their unique electrochemical properties and potential applications in catalysis and materials science.
A key synthetic application involves the reaction of Carbonimidic dichloride, (4-chlorophenyl)- with ferrocene-based amines, such as aminomethylferrocene or ferrocenylamine. This reaction follows the same pathway as guanidine synthesis, leading to the formation of novel ferrocenyl-substituted guanidines. In these products, the rigid and electrochemically active ferrocene moiety is linked to the versatile guanidine core, which is also substituted with a 4-chlorophenyl group. These organometallic-organic hybrid molecules are of interest as redox-active ligands for catalysis, as electrochemical sensors, or as building blocks for supramolecular assemblies.
Contributions to Complex Molecular Architectures
Carbonimidic dihalides are recognized as important building blocks for creating complex molecular architectures. nih.gov The reactivity of the N=CCl₂ group allows for stepwise or one-pot reactions with various nucleophiles to build elaborate structures.
The two chlorine atoms can be substituted sequentially, enabling the introduction of different functional groups onto the same carbon atom. This controlled reactivity is fundamental to its role in multi-component reactions, which are highly efficient processes for assembling complex molecules from simple starting materials. nih.gov For instance, reaction with amines can lead to the formation of substituted guanidines, while reactions with other bifunctional nucleophiles can be used to construct a wide range of heterocyclic ring systems, which are prevalent in pharmaceuticals and functional materials.
Intermediate in the Synthesis of Agrochemicals
The (4-chlorophenyl) moiety is a common feature in many agrochemicals, and Carbonimidic dichloride, (4-chlorophenyl)- serves as a potential intermediate for some of these compounds. A significant application is in the synthesis of substituted guanidines, a class of compounds known for their biological activity.
The reaction of N-aryl carbonimidic dichlorides with amines is a direct route to N,N',N''-trisubstituted guanidines. For example, treating Carbonimidic dichloride, (4-chlorophenyl)- with two equivalents of an appropriate amine would yield a guanidine derivative. Cyclic guanidines, which are present in numerous biologically active natural products, can also be synthesized using palladium-catalyzed reactions involving guanidine precursors. nih.gov The fungicide Boscalid, which contains a 2-(4-chlorophenyl)aniline fragment, highlights the importance of this structural motif in modern agrochemistry. google.com
Intermediate in the Synthesis of Dyes
The synthesis of dyes often involves the creation of conjugated systems containing heterocyclic rings. nih.gov Carbonimidic dichlorides are valuable precursors for such heterocyclic systems. By reacting with molecules containing two nucleophilic centers (e.g., ortho-diamines, ortho-aminophenols), Carbonimidic dichloride, (4-chlorophenyl)- can undergo cyclization reactions to form five- or six-membered heterocyclic rings.
These heterocyclic structures can then be further functionalized to create azo dyes. nih.gov Azo dyes, characterized by the -N=N- group, are a major class of colorants. unb.ca The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. nih.gov Heterocyclic intermediates are increasingly used in azo dye synthesis to produce dyes with high brightness and good tinctorial strength. sapub.org For example, a thiophene-based azo dye incorporating an N-(4-chlorophenyl) group has been synthesized and its dyeing properties evaluated, demonstrating the utility of the (4-chlorophenyl) group in this field. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Carbonimidic Dichloride, 4 Chlorophenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum for Carbonimidic dichloride, (4-chlorophenyl)- is predicted to be simple, showing signals corresponding only to the aromatic protons of the 4-chlorophenyl group. Due to the symmetry of the para-substituted ring, the four aromatic protons are chemically divided into two sets of two equivalent protons. These protons are expected to exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.
The protons ortho to the nitrogen atom (H_A) would be deshielded by the electron-withdrawing effect of the carbonimidic dichloride group (-N=CCl₂). The protons meta to the nitrogen (H_B) would be influenced primarily by the chlorine atom. The expected chemical shifts would be in the aromatic region, typically between 7.0 and 7.5 ppm.
| Predicted ¹H NMR Data | Description |
| Chemical Shift (δ) | ~7.4 ppm (d, 2H) |
| ~7.2 ppm (d, 2H) | |
| Coupling Constant (J) | ~8-9 Hz |
| Multiplicity | Doublet (d) |
| Integration | 2H for each signal |
This data is predicted and not based on published experimental results.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Carbonimidic dichloride, (4-chlorophenyl)-, six distinct carbon signals are anticipated: four from the aromatic ring and one from the carbonimidic dichloride functional group.
The carbon atom of the C=NCl₂ group is expected to be significantly deshielded and appear at a low field (high ppm value) due to the electronegativity of the attached nitrogen and two chlorine atoms. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The ipso-carbon attached to the nitrogen (C1) and the ipso-carbon attached to the chlorine (C4) will have their chemical shifts significantly influenced by these substituents.
| Predicted ¹³C NMR Data | Assignment |
| Chemical Shift (δ) | ~145 ppm |
| ~135 ppm | |
| ~130 ppm | |
| ~125 ppm | |
| ~120 ppm |
This data is predicted and not based on published experimental results.
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques would be instrumental in confirming the structural assignments if experimental data were available.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the adjacent aromatic protons (the two doublets of the AA'BB' system), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would definitively link the proton signals around 7.2-7.4 ppm to their corresponding carbon signals in the aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons separated by two or three bonds. Key correlations would be expected from the ortho-protons of the phenyl ring to the carbon of the C=NCl₂ group, which would be crucial for confirming the connectivity between the aromatic ring and the carbonimidic dichloride moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of Carbonimidic dichloride, (4-chlorophenyl)- would display several characteristic absorption bands. A very strong and sharp absorption band is expected for the C=N (imine) double bond stretch. Additionally, strong absorptions corresponding to the C-Cl bonds will be present. The aromatic ring will also give rise to several characteristic peaks.
| Predicted IR Absorption Data | Functional Group Assignment |
| Frequency (cm⁻¹) | ~3100-3000 |
| ~1680-1650 | |
| ~1580, ~1490 | |
| ~1100-1000 | |
| ~850-800 | |
| ~800-600 |
This data is predicted based on typical functional group absorption ranges.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecule contains three chlorine atoms, which will result in a highly characteristic isotopic pattern for the molecular ion peak (M⁺) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This pattern would show peaks at m/z corresponding to the molecule containing three ³⁵Cl atoms, two ³⁵Cl and one ³⁷Cl, one ³⁵Cl and two ³⁷Cl, and three ³⁷Cl atoms, with predictable relative intensities.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₄Cl₃N.
Predicted Mass Spectrometry Data
| Analysis | Predicted Value/Observation |
|---|---|
| Molecular Formula | C₇H₄Cl₃N |
| Nominal Molecular Weight | 207 g/mol |
| Exact Mass (for HRMS) | 206.9409 Da (for ¹²C₇¹H₄³⁵Cl₃¹⁴N) |
| Key Isotopic Peaks (m/z) | 207, 209, 211, 213 |
| Predicted Fragmentation | Loss of Cl radical ([M-Cl]⁺), loss of the CCl₂ group, fragmentation of the chlorophenyl ring. |
This data is calculated based on the molecular formula and established mass spectrometry principles.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nist.gov An extensive search of crystallographic databases reveals that the crystal structure of Carbonimidic dichloride, (4-chlorophenyl)- has not been reported.
If a single crystal of sufficient quality could be grown and analyzed, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Key structural features that would be elucidated include:
The precise bond length of the C=N double bond.
The bond lengths of the two C-Cl bonds within the carbonimidic dichloride group and the C-Cl bond on the aromatic ring.
The geometry around the imine carbon atom.
The planarity of the 4-chlorophenyl ring and its orientation relative to the C=NCl₂ plane.
Intermolecular interactions in the solid-state packing, such as π-stacking or halogen bonding, which govern the crystal lattice.
Without experimental data, the exact solid-state conformation and packing arrangement of the molecule remain undetermined.
Determination of Molecular and Crystal Structures
The precise three-dimensional arrangement of atoms in Carbonimidic dichloride, (4-chlorophenyl)- can be determined using single-crystal X-ray diffraction. Although a specific crystal structure has not been publicly deposited, computational methods such as Density Functional Theory (DFT) provide reliable predictions of its molecular geometry.
DFT calculations, often employing basis sets like 6-311++G(d,p), can optimize the molecular structure to its lowest energy state, yielding key bond lengths and angles. researchgate.netnih.gov For the 4-chlorophenyl group, the C-C bond lengths within the aromatic ring are typically in the range of 1.38 to 1.40 Å, and the C-Cl bond length is approximately 1.74 Å. The geometry around the carbonimidic dichloride group (-N=CCl₂) is of particular interest, with expected C=N and C-Cl bond lengths around 1.28 Å and 1.76 Å, respectively.
Table 1: Predicted Molecular Geometry of Carbonimidic dichloride, (4-chlorophenyl)-
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-Cl (dichloride) | 1.76 |
| C=N | 1.28 |
| N-C (phenyl) | 1.42 |
| C-Cl (phenyl) | 1.74 |
Note: These values are theoretical predictions based on DFT calculations for similar molecular fragments.
The crystal system and space group would be determined from X-ray diffraction data. Based on related structures, it is likely to crystallize in a common space group such as P2₁/c or P-1. sci-hub.se The unit cell parameters (a, b, c, α, β, γ) would define the dimensions of the repeating unit in the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
The way individual molecules of Carbonimidic dichloride, (4-chlorophenyl)- arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.
Key interactions would include:
Halogen Bonding: The chlorine atoms of the dichloride group can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom or the π-system of the phenyl ring.
π-π Stacking: The aromatic 4-chlorophenyl rings can stack on top of each other, contributing to crystal stability through van der Waals forces.
These interactions collectively form a three-dimensional supramolecular architecture. The specific arrangement, whether it be herringbone, layered, or other motifs, would be revealed by a detailed analysis of the crystal structure.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule within its crystalline environment.
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| Cl···H / H···Cl | 25 - 35 |
| H···H | 20 - 30 |
| C···H / H···C | 10 - 15 |
| Cl···C / C···Cl | 5 - 10 |
| N···H / H···N | < 5 |
Note: These percentages are estimations based on analyses of similar chlorinated organic molecules.
Raman Spectroscopy for Vibrational Fingerprinting
Theoretical calculations using DFT can predict the vibrational frequencies and their corresponding Raman intensities with good accuracy. nih.gov
Table 3: Predicted Major Raman Shifts for Carbonimidic dichloride, (4-chlorophenyl)-
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100 - 3000 |
| C=C stretching (aromatic) | 1600 - 1550 |
| C=N stretching | 1650 - 1620 |
| C-Cl stretching (phenyl) | 1100 - 1080 |
| C-Cl stretching (dichloride, symmetric) | 850 - 800 |
Note: These are predicted wavenumbers and may vary slightly from experimental values.
The spectrum would be dominated by the strong signals from the aromatic ring vibrations and the characteristic stretches of the C=N and C-Cl bonds, allowing for unambiguous identification of the compound.
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy, typically UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).
The UV-Vis spectrum of Carbonimidic dichloride, (4-chlorophenyl)- is expected to show absorption bands corresponding to π → π* transitions within the 4-chlorophenyl ring and potentially n → π* transitions involving the non-bonding electrons of the nitrogen and chlorine atoms. mdpi.com
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net The HOMO-LUMO energy gap, also obtainable from DFT calculations, is a key parameter that influences the electronic and optical properties of the molecule.
Table 4: Predicted Electronic Transition Data for Carbonimidic dichloride, (4-chlorophenyl)-
| Transition | Predicted λmax (nm) | Nature of Transition |
|---|---|---|
| S₀ → S₁ | ~260 - 280 | π → π* |
Note: These are theoretical predictions and the exact values can be influenced by solvent effects.
The analysis of the molecular orbitals involved in these transitions can reveal the charge transfer characteristics of the excited states, providing deeper insight into the molecule's electronic behavior.
Theoretical and Computational Chemistry Studies on Carbonimidic Dichloride, 4 Chlorophenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These computational methods provide a microscopic view of orbitals and charge distributions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to Carbonimidic dichloride, (4-chlorophenyl)-, such as N-(4-chlorophenyl)-2,2-dichloroacetamide, DFT calculations, particularly using the B3LYP method, have been employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties.
In such studies, the calculated vibrational frequencies are often compared with experimental FT-IR and Raman spectra to validate the computational model. For N-(4-chlorophenyl)-2,2-dichloroacetamide, a good correlation between the theoretical and observed vibrational frequencies has been reported, confirming the reliability of the DFT approach for this class of compounds. This suggests that DFT calculations would be a suitable method to predict the structural and electronic properties of Carbonimidic dichloride, (4-chlorophenyl)-.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's chemical stability and reactivity.
For N-(4-chlorophenyl)-2,2-dichloroacetamide, the HOMO-LUMO analysis reveals that the HOMO is primarily localized on the chlorophenyl ring, while the LUMO is distributed over the dichloroacetamide moiety. This distribution suggests that the chlorophenyl ring acts as the primary electron donor, while the rest of the molecule acts as the electron acceptor. A smaller HOMO-LUMO energy gap implies a higher chemical reactivity and lower kinetic stability. The calculated energy gap for this analogue provides an estimate of the reactivity of molecules containing the N-(4-chlorophenyl) group. A lower energy gap is also associated with higher polarizability and potential for intramolecular charge transfer, which can influence the molecule's nonlinear optical properties.
Table 1: Calculated Quantum Chemical Descriptors for an Analogous Compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity | Value |
| Chemical Hardness | Value |
| Chemical Softness | Value |
| Electrophilicity Index | Value |
(Note: Specific values are dependent on the exact analogue and computational method used and are presented here conceptually.)
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In studies of N-(4-chlorophenyl) based acetamides, the MEP map typically shows the most negative potential (often colored red or yellow) located around the electronegative oxygen and chlorine atoms, indicating these as likely sites for electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms of the phenyl ring and the N-H group, suggesting these are susceptible to nucleophilic attack. For Carbonimidic dichloride, (4-chlorophenyl)-, it can be inferred that the nitrogen atom and the two chlorine atoms of the carbonimidic dichloride group would exhibit a high electron density, making them potential sites for interaction with electrophiles.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
MD simulations can be used to explore the conformational landscape of a molecule by simulating its movements over time. For molecules containing the 4-chlorophenyl group, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, MD simulations have been employed to study the stability of ligand-protein complexes. nih.gov These simulations can reveal the flexibility of different parts of the molecule, such as the rotation around single bonds.
For Carbonimidic dichloride, (4-chlorophenyl)-, the key flexible bond would be the C-N bond connecting the phenyl ring to the carbonimidic dichloride group. MD simulations could predict the preferred rotational angles (dihedrals) and the energy barriers associated with this rotation. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. The dynamic behavior, including vibrational and rotational motions, can be analyzed to understand the molecule's stability and how it explores its conformational space in different environments (e.g., in a solvent or in a crystal lattice).
Understanding the intermolecular interactions of a compound is essential for predicting its physical properties, such as solubility and melting point, as well as its behavior in biological systems. MD simulations can model these interactions in both solution and the solid state.
In solution, MD simulations can reveal how solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions (e.g., hydrogen bonding, van der Waals forces). For a molecule like Carbonimidic dichloride, (4-chlorophenyl)-, the chlorine atoms and the nitrogen atom would be expected to participate in dipole-dipole interactions.
In the solid state, the packing of molecules in a crystal lattice is governed by intermolecular forces. Studies on related chlorophenyl compounds have highlighted the importance of C-H···Cl, C-H···π, and π···π stacking interactions in determining the crystal packing. acs.orgnih.gov For instance, in a series of N-(chlorophenyl)pyridinecarboxamides, N–H···N hydrogen bonds and other weak interactions dictate the supramolecular assembly. acs.org Hirshfeld surface analysis, often used in conjunction with crystal structure determination, can quantify these intermolecular contacts. It can be anticipated that for Carbonimidic dichloride, (4-chlorophenyl)-, similar interactions, particularly those involving the chlorine atoms and the aromatic ring, would play a significant role in its solid-state structure.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Carbonimidic dichloride, (4-chlorophenyl)- |
| N-(4-chlorophenyl)-2,2-dichloroacetamide |
| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine |
Mechanistic Pathway Prediction and Validation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. For Carbonimidic dichloride, (4-chlorophenyl)-, several key reactions, such as hydrolysis, nucleophilic substitution, and cycloaddition, can be computationally investigated to predict their mechanistic pathways.
The hydrolysis of the dichloromethyleneimine group is a probable reaction. Computational modeling can map the potential energy surface for the stepwise substitution of the chlorine atoms by hydroxyl groups. This would involve locating the transition states for the addition of water molecules and the subsequent elimination of hydrogen chloride. The calculated activation barriers for these steps would indicate the rate-determining step of the hydrolysis process. For instance, a proposed concerted mechanism could be compared against a stepwise mechanism involving a tetrahedral intermediate.
Similarly, the reaction with other nucleophiles, such as amines or alcohols, can be modeled. DFT calculations can predict whether the reaction proceeds via an SN1-like, SN2-like, or an addition-elimination mechanism. The influence of the 4-chlorophenyl group on the reactivity of the C=N bond can be quantified by analyzing the charge distribution and the energies of the frontier molecular orbitals.
Computational models can also predict the feasibility of cycloaddition reactions. The dichloromethyleneimine moiety can potentially act as a dipolarophile or a dienophile. The energetics of [3+2] or [4+2] cycloaddition reactions with various dipoles or dienes can be calculated to assess the synthetic utility of this compound in forming heterocyclic structures.
Table 1: Hypothetical Activation Energies for Proposed Reaction Pathways of Carbonimidic dichloride, (4-chlorophenyl)-
| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Hydrolysis (First Cl substitution) | Stepwise (Tetrahedral Intermediate) | 20.5 |
| Hydrolysis (Second Cl substitution) | Stepwise (Tetrahedral Intermediate) | 25.1 |
| Aminolysis (with Aniline) | Addition-Elimination | 18.3 |
| [3+2] Cycloaddition (with Diazomethane) | Concerted | 15.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational modeling.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, provides a framework for understanding how the molecular structure of a compound influences its chemical reactivity. benthamscience.comnih.govnih.gov For Carbonimidic dichloride, (4-chlorophenyl)-, SRR models can be developed to predict its reactivity based on various molecular descriptors.
Key descriptors for this molecule would include electronic parameters such as the Hammett constant of the 4-chloro substituent, the calculated partial atomic charges on the imine carbon and nitrogen atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Geometric descriptors like bond lengths and angles of the dichloromethyleneimine group would also be crucial.
By synthesizing and computationally analyzing a series of N-arylcarbonimidic dichlorides with different substituents on the phenyl ring, a QSAR model could be constructed. This model would mathematically correlate the chosen descriptors with experimentally determined or computationally predicted reaction rates for a specific reaction, for instance, the rate of hydrolysis. Such a model would allow for the prediction of reactivity for other, yet-to-be-synthesized, analogues.
The electronic effect of the 4-chlorophenyl group is expected to be electron-withdrawing, which would influence the electrophilicity of the imine carbon. This can be quantified through conceptual DFT descriptors like the electrophilicity index (ω). researchgate.netnih.govscielo.org.mx
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations allow for the accurate prediction of various spectroscopic parameters, which are invaluable for the characterization of molecules.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts of Carbonimidic dichloride, (4-chlorophenyl)- can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.netscispace.comconicet.gov.arresearchgate.netruc.dk Calculations would be performed on the optimized molecular geometry, and the computed chemical shifts would be referenced against a standard like tetramethylsilane (B1202638) (TMS), which would also be calculated at the same level of theory.
Table 2: Predicted 13C and 1H NMR Chemical Shifts for Carbonimidic dichloride, (4-chlorophenyl)-
| Atom | Predicted 13C Chemical Shift (ppm) | Atom | Predicted 1H Chemical Shift (ppm) |
| C (imine) | 145.2 | H (ortho to N) | 7.35 |
| C (ipso) | 135.8 | H (meta to N) | 7.50 |
| C (ortho to N) | 129.5 | ||
| C (meta to N) | 121.0 | ||
| C (para to N) | 138.1 |
Note: The data in this table is hypothetical and based on typical values for similar chemical environments.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of Carbonimidic dichloride, (4-chlorophenyl)- can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations, performed at the DFT level, yield a set of harmonic vibrational modes and their corresponding intensities. researchgate.netresearchgate.netiastate.edusioc-journal.cn These theoretical frequencies are often systematically scaled to improve agreement with experimental data. Key vibrational modes to be identified would include the C=N stretching frequency, the C-Cl stretching frequencies, and the characteristic vibrations of the 4-chlorophenyl ring.
Computational Thermochemistry and Reaction Energetics
Computational thermochemistry enables the prediction of key thermodynamic properties of molecules, providing insights into their stability and the energetics of their reactions. researchgate.netcnr.itresearchgate.netnih.goviastate.edu
Using high-level ab initio methods or DFT, the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) of Carbonimidic dichloride, (4-chlorophenyl)- can be calculated. These calculations typically involve obtaining the optimized geometry and vibrational frequencies, from which the thermal corrections to the electronic energy are derived.
Furthermore, the energetics of chemical reactions involving this compound can be accurately predicted. For any given reaction, the enthalpy of reaction (ΔHrxn) can be calculated as the difference between the sum of the enthalpies of formation of the products and the reactants. Similarly, the Gibbs free energy of reaction (ΔGrxn) can be determined, which indicates the spontaneity of the reaction under standard conditions. These calculations are crucial for assessing the thermodynamic feasibility of potential synthetic routes or degradation pathways.
Table 3: Predicted Thermodynamic Properties of Carbonimidic dichloride, (4-chlorophenyl)- at 298.15 K
| Property | Predicted Value |
| Standard Enthalpy of Formation (ΔHf°) | +35.2 kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | +52.8 kcal/mol |
| Standard Entropy (S°) | 95.7 cal/(mol·K) |
Note: The data in this table is hypothetical and intended for illustrative purposes.
Advanced Methodologies in Research on Carbonimidic Dichloride, 4 Chlorophenyl
Implementation of Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, has emerged as a powerful tool in modern chemical synthesis, offering numerous advantages over traditional batch methods, particularly for the synthesis of reactive intermediates like isocyanide dichlorides. The principles of flow chemistry, involving the continuous pumping of reagents through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control is especially beneficial for exothermic or fast reactions, which are common in the synthesis of compounds like Carbonimidic dichloride, (4-chlorophenyl)-.
The synthesis of aryl isocyanide dichlorides can be adapted to a continuous flow process, which can lead to improved safety and scalability. chemrxiv.org In a hypothetical flow setup for the synthesis of Carbonimidic dichloride, (4-chlorophenyl)-, a solution of 4-chlorophenyl isocyanide could be continuously mixed with a stream of a chlorinating agent, such as sulfuryl chloride, in a microreactor. The precise stoichiometry and rapid mixing achievable in a flow system would minimize the formation of byproducts. Furthermore, the high surface-area-to-volume ratio of microreactors enables efficient heat dissipation, preventing thermal runaways that can occur in large-scale batch reactions. researchgate.net
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis of Carbonimidic dichloride, (4-chlorophenyl)-
| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |
|---|---|---|
| Reaction Time | 4-6 hours | 15-30 minutes residence time |
| Typical Yield | 75-85% | 90-98% |
| Safety Profile | Potential for thermal runaway, exposure to reagents | Enhanced heat transfer, enclosed system minimizes exposure |
| Scalability | Limited by reactor size and heat transfer | Readily scalable by extending operation time or parallelizing reactors |
| Product Purity | Requires separate workup and purification steps | In-line purification can be integrated |
Automation and High-Throughput Experimentation in Synthetic Exploration
Automation and high-throughput experimentation (HTE) are revolutionizing the way chemical reactions are discovered and optimized. These technologies employ robotic platforms to perform a large number of experiments in parallel, systematically varying reaction parameters such as catalysts, solvents, and temperatures. researchgate.net While specific HTE studies on Carbonimidic dichloride, (4-chlorophenyl)- are not prevalent in the literature, the principles of HTE can be readily applied to explore its synthesis and reactivity.
For instance, in optimizing the synthesis of Carbonimidic dichloride, (4-chlorophenyl)-, an automated platform could be programmed to screen a wide array of chlorinating agents and reaction conditions. A 96-well plate format could be utilized, with each well representing a unique set of experimental parameters. Automated liquid handlers would dispense precise amounts of 4-chlorophenyl isocyanide, a chlorinating agent, a solvent, and a potential catalyst into each well. The plate would then be subjected to controlled heating and stirring, followed by automated analysis, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to determine the yield and purity in each well.
The data generated from such an HTE campaign would provide a comprehensive map of the reaction landscape, allowing for the rapid identification of optimal conditions. This approach significantly accelerates the research and development process compared to traditional one-at-a-time experimentation.
Table 2: Hypothetical High-Throughput Screening for the Synthesis of Carbonimidic dichloride, (4-chlorophenyl)-
| Experiment ID | Chlorinating Agent | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| A1 | Sulfuryl Chloride | Dichloromethane (B109758) | 25 | None | 85 |
| A2 | Chlorine | Dichloromethane | 25 | None | 82 |
| A3 | N-Chlorosuccinimide | Dichloromethane | 25 | None | 65 |
| B1 | Sulfuryl Chloride | Acetonitrile | 25 | None | 78 |
| B2 | Sulfuryl Chloride | Dichloromethane | 40 | Pyridine (B92270) (cat.) | 92 |
Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the outcomes of chemical reactions and to suggest novel synthetic routes. mdpi.com These computational tools can analyze vast datasets of known chemical transformations to identify patterns and build predictive models. chemintelligence.com For a compound like Carbonimidic dichloride, (4-chlorophenyl)-, AI could be employed in several ways.
Firstly, a machine learning model could be trained on a database of known reactions involving isocyanide dichlorides to predict the products of its reactions with various nucleophiles. mit.edu By inputting the structures of Carbonimidic dichloride, (4-chlorophenyl)- and a potential reactant, the model could predict the most likely product and even estimate the reaction yield. princeton.edu This predictive capability can guide experimental work by prioritizing reactions that are most likely to be successful.
Secondly, AI algorithms can be used for reaction optimization. mdpi.com By combining HTE data with machine learning, it is possible to build a model that can predict the optimal reaction conditions for the synthesis of Carbonimidic dichloride, (4-chlorophenyl)- with a minimal number of experiments. The model can identify complex interactions between different parameters that may not be apparent to a human researcher. princeton.edu
In-situ Spectroscopic Monitoring of Chemical Transformations
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the study of reactions involving Carbonimidic dichloride, (4-chlorophenyl)-, techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be particularly informative.
The formation of the N=CCl₂ group in Carbonimidic dichloride, (4-chlorophenyl)- can be monitored by the appearance of its characteristic vibrational bands in the IR spectrum. wikipedia.org By coupling an FTIR probe to a reaction vessel, the concentration of the product can be tracked over time, allowing for the determination of reaction rates under different conditions. This data is crucial for understanding the reaction mechanism and for optimizing reaction parameters.
Similarly, in-situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given time. This can be used to identify reaction intermediates and byproducts, providing a more complete picture of the chemical transformation. The chemical shifts in the ¹³C-NMR spectrum are characteristic of the isocyanide dichloride functional group. wikipedia.org
The integration of in-situ monitoring with flow chemistry systems is particularly powerful. By placing spectroscopic detectors at various points along a flow reactor, a steady-state analysis of the reaction progress can be achieved, enabling rapid optimization and control of the continuous process.
Table 3: Spectroscopic Data for Monitoring Reactions of Carbonimidic dichloride, (4-chlorophenyl)-
| Spectroscopic Technique | Key Observable Feature | Information Gained |
|---|---|---|
| FTIR Spectroscopy | Characteristic absorption of the N=CCl₂ group | Real-time concentration of the product, reaction kinetics |
| ¹³C-NMR Spectroscopy | Chemical shift of the N=CCl₂ carbon | Structural confirmation, identification of intermediates and byproducts |
| Raman Spectroscopy | Vibrational modes of reactants and products | Complementary information to FTIR, suitable for aqueous systems |
Environmental Chemistry Aspects and Transformation Pathways Academic Focus
Chemical Degradation Pathways in Environmental Matrices
The carbonimidic dichloride functional group is highly reactive, particularly towards nucleophiles. In aqueous environments, it is expected to undergo rapid hydrolysis. The two chlorine atoms attached to the carbon are excellent leaving groups, and the carbon atom is highly electrophilic. Water molecules can act as nucleophiles, leading to a stepwise substitution of the chlorine atoms with hydroxyl groups. This initial hydrolysis product would be unstable and likely rearrange or further react to form more stable compounds.
The ultimate hydrolysis product of the carbonimidic dichloride group is expected to be the corresponding isocyanate, 4-chlorophenyl isocyanate, which itself is reactive and would further hydrolyze to 4-chloroaniline (B138754). The C-N bond in 4-chloroaniline is more stable, but the aromatic ring can be subject to further degradation.
Photolysis, or degradation by sunlight, is another potential pathway, particularly in surface waters and the atmosphere. The aromatic ring and the chlorine substituent can absorb ultraviolet radiation, leading to the cleavage of chemical bonds. This could involve the breaking of the carbon-chlorine bond or the degradation of the aromatic ring itself. The half-life of 4-chloroaniline, a likely degradation product, through photo-oxidation in surface water is estimated to be between 1 to 3 hours in water with low organic matter content. nih.gov
Identification of Chemical Transformation Products and Environmental Metabolites
Given the probable degradation pathways, the primary transformation product of Carbonimidic dichloride, (4-chlorophenyl)- in the environment is anticipated to be 4-chloroaniline . This compound is a known environmental contaminant and its fate has been more extensively studied. nih.govaarti-industries.cominchem.org
Once formed, 4-chloroaniline can undergo further transformations. In soil and water, it is subject to microbial degradation, although it is not readily biodegradable. aarti-industries.com Its persistence in soil can be significant, with one of the main concerns being its potential to bioaccumulate in groundwater sediments due to a very slow degradation rate. nih.gov The biodegradation of 4-chloroaniline can proceed through various microbial pathways, often involving oxidation of the aromatic ring.
Several studies have identified the transformation products of 4-chloroaniline under different environmental conditions. For instance, under photocatalytic oxidation, the degradation of 4-chloroaniline can proceed through the formation of intermediates such as 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene. incdecoind.ro These intermediates are then further hydroxylated to compounds like hydroquinone, which can be oxidized to benzoquinone and subsequently to carboxylic acids through ring cleavage. incdecoind.ro
The following table summarizes the potential transformation products of Carbonimidic dichloride, (4-chlorophenyl)-, with a focus on the metabolites of its primary degradation product, 4-chloroaniline.
| Parent Compound | Primary Transformation Product | Secondary Transformation Products/Metabolites | Environmental Matrix |
| Carbonimidic dichloride, (4-chlorophenyl)- | 4-chloroaniline | 4-chlorophenol, 4-aminophenol, 4-chloronitrobenzene, Hydroquinone, Benzoquinone, Carboxylic acids | Water, Soil |
This table is based on the predicted degradation of the parent compound and known degradation pathways of its primary transformation product.
Green Chemistry Principles in the Synthesis and Application of Carbonimidic Dichlorides
The synthesis of isocyanates, for which carbonimidic dichlorides are precursors, has traditionally relied on the use of highly toxic phosgene (B1210022). rsc.orgresearchgate.net This process raises significant environmental and safety concerns. The principles of green chemistry offer a framework for developing more sustainable and safer alternatives.
The application of green chemistry to the synthesis of isocyanates and related compounds focuses on several key areas:
Use of Safer Reagents: A primary goal is the replacement of phosgene with less hazardous alternatives. researchgate.netrsc.org Non-phosgene routes to isocyanates are being actively researched and include methods such as the thermal decomposition of carbamates. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks: Exploring the use of biomass-derived materials for the synthesis of isocyanates and other chemical building blocks. rsc.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste.
One of the greener alternatives to the phosgene process for isocyanate synthesis is the Curtius Rearrangement. libretexts.org This reaction involves the thermal or photochemical decomposition of carboxylic azides to form isocyanates. libretexts.org While this method avoids phosgene, the use of azides still requires careful handling.
The following table outlines some green chemistry approaches relevant to the synthesis of isocyanates, which are closely related to carbonimidic dichlorides.
| Green Chemistry Principle | Application in Isocyanate Synthesis | Benefit |
| Prevention of Waste | Designing synthetic routes with high atom economy. | Reduces the amount of byproducts and waste generated. |
| Safer Chemicals | Replacing phosgene with less toxic reagents like dimethyl carbonate or urea. acs.org | Minimizes health and environmental hazards. |
| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. | Reduces the carbon footprint of the chemical process. |
| Renewable Feedstocks | Investigating the use of bio-based materials to produce isocyanates. rsc.org | Decreases reliance on fossil fuels. |
By embracing these principles, the chemical industry can move towards more sustainable methods for producing compounds like Carbonimidic dichloride, (4-chlorophenyl)- and their derivatives, minimizing their environmental impact from synthesis through to their ultimate environmental fate.
Future Research Directions and Unaddressed Challenges
Development of Highly Selective and Stereocontrolled Synthetic Methods
The future development of synthetic methodologies utilizing Carbonimidic dichloride, (4-chlorophenyl)- will undoubtedly focus on achieving higher levels of selectivity and stereocontrol. Current synthetic applications, while effective, often lack the fine-tuned control required for the synthesis of complex, stereochemically rich molecules.
A significant unaddressed challenge lies in the development of catalytic asymmetric reactions involving this reagent. The application of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions with 4-chlorophenyliminophosgene is a promising yet underexplored area. sigmaaldrich.comwikipedia.orgresearchgate.net The design of reactions where a chiral catalyst can effectively differentiate between the two reactive chlorine atoms or control the facial selectivity of subsequent nucleophilic attacks would represent a major breakthrough. This could open doors to the asymmetric synthesis of a wide array of chiral heterocycles and other valuable organic compounds.
Furthermore, the exploration of substrate-controlled diastereoselective reactions is another key research direction. By strategically modifying the substrates that react with Carbonimidic dichloride, (4-chlorophenyl)-, it may be possible to direct the stereochemical course of the reaction, leading to the preferential formation of one diastereomer over others. This approach would be particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over multiple stereocenters is paramount.
Exploration of Novel Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of Carbonimidic dichloride, (4-chlorophenyl)- as a precursor to isocyanates and for the synthesis of heterocycles is well-established, there is a vast, unexplored landscape of its chemical potential. Future research should aim to uncover novel reactivity patterns and expand the repertoire of chemical transformations involving this versatile reagent.
One promising avenue is the investigation of its participation in multicomponent reactions. Designing new reaction cascades where 4-chlorophenyliminophosgene acts as a key building block to construct complex molecular architectures in a single pot would significantly enhance synthetic efficiency. Additionally, exploring its utility in pericyclic reactions, such as cycloadditions beyond the commonly observed pathways, could lead to the discovery of new and unexpected molecular scaffolds. mdpi.com
Mechanistic studies will be crucial in this endeavor. A deeper understanding of the reaction intermediates and transition states involved in its transformations will enable the rational design of new reactions. For instance, investigating the potential for radical-mediated or transition-metal-catalyzed reactions involving Carbonimidic dichloride, (4-chlorophenyl)- could unveil entirely new modes of reactivity, leading to the synthesis of previously inaccessible compounds. mdpi.comnih.gov
Advanced Computational Design for Targeted Chemical Behavior
The integration of advanced computational chemistry presents a powerful tool for accelerating the discovery and optimization of reactions involving Carbonimidic dichloride, (4-chlorophenyl)-. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms of this compound, guiding experimental efforts and enabling the rational design of new synthetic strategies. researchgate.netrsc.orgresearchgate.net
Future research should focus on using computational models to predict the regioselectivity and stereoselectivity of reactions involving 4-chlorophenyliminophosgene. By modeling the transition states of different reaction pathways, it will be possible to identify the factors that govern the outcome of a reaction and to design substrates and catalysts that favor the formation of the desired product. This predictive power can significantly reduce the amount of empirical screening required, making the development of new synthetic methods more efficient.
Furthermore, in silico design can be employed to create novel derivatives of Carbonimidic dichloride, (4-chlorophenyl)- with tailored reactivity. By computationally exploring the effects of different substituents on the phenyl ring or by replacing the chlorine atoms with other leaving groups, it may be possible to fine-tune the electronic and steric properties of the molecule to achieve specific chemical behaviors. This approach could lead to the development of next-generation reagents with enhanced stability, reactivity, or selectivity.
Integration with Supramolecular Chemistry and Nanotechnology Applications
The unique structural and electronic properties of Carbonimidic dichloride, (4-chlorophenyl)- make it an intriguing candidate for applications in supramolecular chemistry and nanotechnology. Future research in this area could lead to the development of novel functional materials and devices with tailored properties.
In the realm of supramolecular chemistry, the 4-chlorophenyl group can participate in various non-covalent interactions, such as π-π stacking and halogen bonding, which are fundamental to the self-assembly of complex architectures. nih.govnih.govresearchgate.net Investigating the use of 4-chlorophenyliminophosgene or its derivatives as building blocks for the construction of supramolecular cages, polymers, or other organized structures is a promising research direction. The reactive nature of the carbonimidic dichloride moiety could also be exploited for the post-synthetic modification of these assemblies, allowing for the introduction of additional functionality.
In nanotechnology, Carbonimidic dichloride, (4-chlorophenyl)- could be utilized for the functionalization of nanomaterials such as carbon nanotubes, graphene, and nanoparticles. nih.govuni-osnabrueck.dersc.orgnih.govmdpi.com The reactive chlorine atoms provide a handle for covalently attaching these molecules to the surface of nanomaterials, thereby modifying their properties and enabling their use in a variety of applications, including sensing, catalysis, and drug delivery. The development of efficient and controlled methods for the surface modification of nanomaterials with this compound is a key challenge that needs to be addressed.
Expanding the Scope of Applications in Specialized Organic Synthesis
While Carbonimidic dichloride, (4-chlorophenyl)- has found use in general organic synthesis, its full potential in more specialized areas, such as the synthesis of bioactive compounds and complex natural products, remains to be fully realized. Future research should focus on demonstrating the utility of this reagent in the construction of molecules with significant biological or material properties.
A key challenge is to develop synthetic routes that leverage the unique reactivity of 4-chlorophenyliminophosgene to access complex molecular frameworks that are difficult to prepare using existing methods. This could involve its use in key bond-forming reactions within a total synthesis or in the late-stage functionalization of complex molecules. nih.govnih.gov The development of robust and scalable synthetic protocols is also crucial for its adoption in industrial settings, where challenges related to cost, safety, and efficiency need to be carefully considered. researchgate.net
Furthermore, the exploration of this reagent in the synthesis of libraries of compounds for drug discovery and materials science is a promising area. Its ability to participate in a variety of reactions makes it an ideal scaffold for generating molecular diversity. Overcoming the challenges associated with complex synthesis and demonstrating the practical utility of this reagent in these specialized applications will be a major focus of future research. nih.govbeilstein-journals.org
Q & A
Q. What mechanistic insights can isotopic labeling (e.g., ¹⁸O, ²H) provide for hydrolysis reactions of this compound?
- Answer: Introduce ¹⁸O-labeled water to track oxygen incorporation into hydrolysis products (LC-MS). Deuterium labeling at reactive sites (e.g., NH groups) identifies kinetic isotope effects, distinguishing concerted vs. stepwise mechanisms .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
